molecular formula C13H15N3O2 B1505362 1-tert-butyl-5-(4-nitrophenyl)-1H-pyrazole CAS No. 942920-33-4

1-tert-butyl-5-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1505362
M. Wt: 245.28 g/mol
InChI Key: CWSWRKZIOKUWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282588B2

Procedure details

Following the procedure described for Intermediate 1 with t-butylhydrazine hydrochloride, provided the title compound as the major isomer (80%). ESMS (M−C(CH3)3+2H): 190.0; 1HNMR (400 MHz, d6-DMSO)8.32 (d, 2H), 7.7 (d, 2H), 7.48(d, 1H), 6.25 (d, 1H), 1.42 (s, 9H)
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C([N:9]1[CH:13]=[C:12](B2OC(C)(C)C(C)(C)O2)[C:11]([C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=2)=[N:10]1)C([O-])=O)(C)C.Cl.[C:33](NN)([CH3:36])([CH3:35])[CH3:34]>>[CH3:34][C:33]([N:10]1[C:11]([C:23]2[CH:24]=[CH:25][C:26]([N+:29]([O-:31])=[O:30])=[CH:27][CH:28]=2)=[CH:12][CH:13]=[N:9]1)([CH3:36])[CH3:35] |f:1.2|

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C(C(=O)[O-])N1N=C(C(=C1)B1OC(C(O1)(C)C)(C)C)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)N1N=CC=C1C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.